tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24FN3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-nitrophenylamino moiety.
Preparation Methods
The synthesis of tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-2-nitroaniline with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the fluoro and nitro groups, which may result in different chemical and biological properties.
tert-Butyl 4-(4-chlorophenylamino)piperidine-1-carboxylate: The presence of a chloro group instead of a fluoro group can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-nitroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVJSCXMRMNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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